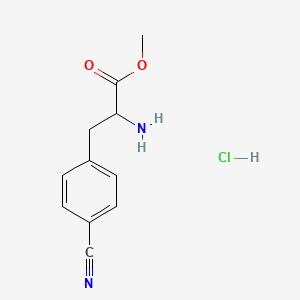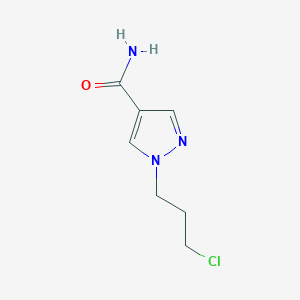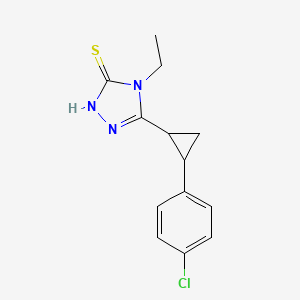
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is a chemical compound with the molecular formula C11H13ClN2O2. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a cyano group at the 4-position of the phenyl ring and a methyl ester group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride typically involves the esterification of DL-phenylalanine with methanol in the presence of an acid catalyst. The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent. The final product is obtained as a monohydrochloride salt by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization and filtration to obtain the final product.
化学反応の分析
Types of Reactions
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium azide or halogenating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted phenylalanine derivatives.
科学的研究の応用
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds
作用機序
The mechanism of action of DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic and electrophilic reactions, while the ester group can undergo hydrolysis to release the active phenylalanine derivative. These interactions can modulate various biochemical pathways and exert specific effects on biological systems .
類似化合物との比較
Similar Compounds
L-Phenylalanine methyl ester hydrochloride: Similar structure but lacks the cyano group.
D-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride: Enantiomer of the compound with similar properties.
4-Cyano-D-phenylalanine methyl ester HCl: Another enantiomer with a cyano group at the 4-position
Uniqueness
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is unique due to the presence of both the cyano and methyl ester groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and make it a valuable intermediate in synthetic and pharmaceutical applications.
特性
IUPAC Name |
methyl 2-amino-3-(4-cyanophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOWBJYJUKOPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2705325.png)

![5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol](/img/structure/B2705328.png)

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2705331.png)
![3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2705334.png)
![Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride](/img/structure/B2705336.png)

![6-Cyano-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2705339.png)


